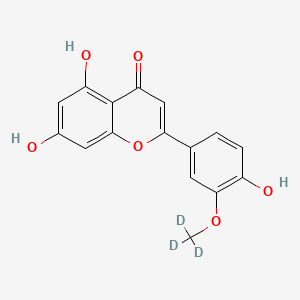
Chrysoeriol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chrysoeriol is a dietary flavonoid and a methoxy derivative of luteolin . It is found in numerous plants and is known for its beneficial effects on health . It has been studied for its anti-inflammatory, antioxidant, anticancer, antidiabetic, anti-arthritis, antimicrobial, antithrombotic, antihyperlipidemic, antinociceptive effects, and others .
Synthesis Analysis
Chrysoeriol is synthesized through the phenylpropanoid pathway . In this pathway, 4-coumaroyl-CoA is transformed from amino acids like phenylalanine. A chalcone scaffold is formed for the synthesis of the flavonoids by the enzyme chalconesynthase .Molecular Structure Analysis
Chrysoeriol is a 3-O-methoxy flavones derivative of luteolin . It is a methylated derivative produced in different models using different methyltransferases which transfer the methyl group to luteolin .Chemical Reactions Analysis
The generation of chrysoeriol from luteolin can be catalyzed by a rice-derived 3′-OMT named ROMT-9, which has a high regiospecificity and activity toward flavonoids .Physical And Chemical Properties Analysis
Chrysoeriol is a low molecular weight compound . It is a 3-O-methoxy flavones derivative of luteolin .Mechanism of Action
Future Directions
The potential of ROMT-9 for in vivo biosynthesis of chrysoeriol in Escherichia coli has been explored, and semi-rational enzyme engineering guided by homology modeling and molecular docking has been adopted to improve the bio-production . This study provides some insights into the engineering of other flavonoid OMTs and will facilitate high-level biosynthesis of methylated flavonoids in engineered microorganisms .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVLDHREVKTSH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
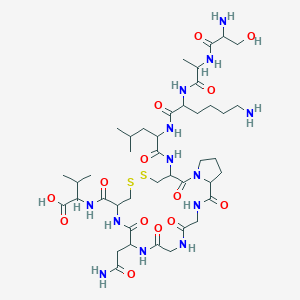
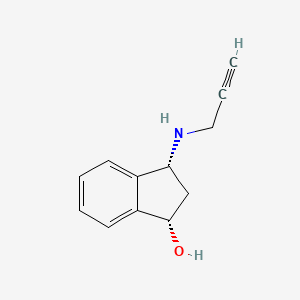
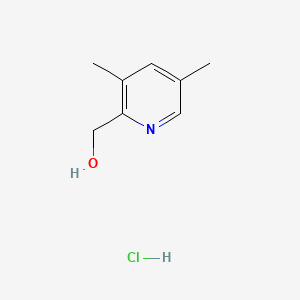
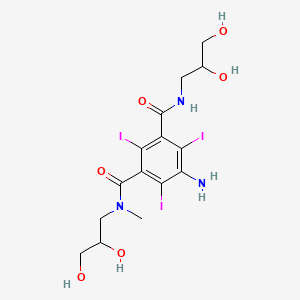

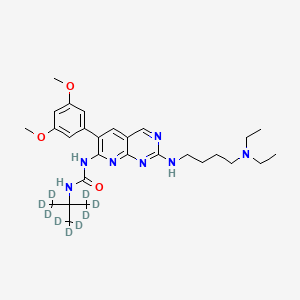
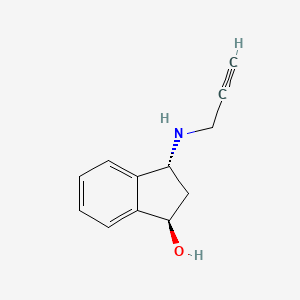


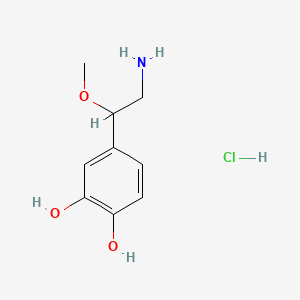
![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)
![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)
